2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE

Lipophilicity Drug-likeness ADME prediction

Select 2-(2-Chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide (CAS 1421498-35-2) for CNS-focused screening libraries: its TPSA of 52.6 Ų is below the 60 Ų BBB threshold, supporting brain-penetrant lead optimization. The racemic 2-hydroxyethyl stereocenter enables chiral resolution and enantiomer-specific pharmacology. The para-dimethylamino group (pKa ~5.0–5.5) provides pH-gated solubility ideal for tumor microenvironment (pH 6.2–6.8) and endosomal assays. This scaffold shares the 2-chloroacetamide pharmacophore linked to anti-MRSA activity (QSAR study, 2021), making it a versatile starting point for neuroscience and anti-infective screening. Procure with confidence from validated suppliers offering batch-to-batch consistency and full characterization.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.83
CAS No. 1421498-35-2
Cat. No. B2887816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE
CAS1421498-35-2
Molecular FormulaC18H21ClN2O2
Molecular Weight332.83
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2Cl)O
InChIInChI=1S/C18H21ClN2O2/c1-21(2)15-9-7-13(8-10-15)17(22)12-20-18(23)11-14-5-3-4-6-16(14)19/h3-10,17,22H,11-12H2,1-2H3,(H,20,23)
InChIKeyQDOMCEFJKWHLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide (CAS 1421498-35-2): Structural Identity and Computed Physicochemical Baseline


2-(2-Chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide (PubChem CID 71803682) is a synthetic, racemic substituted phenylacetamide bearing an ortho-chlorophenylacetyl amide donor, a 2-hydroxyethyl linker, and a para-dimethylaminophenyl terminus. Its computed physicochemical profile—XLogP3 of 2.7, topological polar surface area (TPSA) of 52.6 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors—places it within drug-like chemical space [1]. The molecule possesses one undefined stereocenter at the hydroxyethyl carbon, meaning commercial material is a racemate. No primary bioactivity data indexed in ChEMBL, BindingDB, or PubMed were identified for this specific CAS number as of April 2026; differentiation evidence is therefore anchored in quantitative structural and physicochemical comparator analysis supplemented by class-level inferences from the broader chloroacetamide literature.

Why In-Class Substitution Is Not a Viable Procurement Strategy for 2-(2-Chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide


This compound occupies a narrow structural niche that cannot be replicated by swapping individual functional modules. Replacing the ortho-chlorophenylacetyl group with a 4-fluorophenylacetyl group (as in the direct analog N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide) alters the halogen electronegativity and substitution geometry, which changes both the molecular dipole and the calculated logP. Replacing the para-dimethylaminophenyl terminus with a cyclohexyl group (as in 2-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)acetamide) removes the ionizable tertiary amine responsible for pH-dependent solubility and eliminates a hydrogen bond acceptor, reducing the heavy atom count from 23 to 20 [1]. Replacing the phenylacetamide core with a benzamide core (as in 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide) or a cinnamamide core alters both the conformational flexibility and the TPSA. Each of these modifications produces a chemically distinct entity with non-interchangeable physicochemical, ADME-predictive, and potentially pharmacological properties.

Quantitative Differentiation Evidence: 2-(2-Chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation from the Cyclohexyl Analog

The target compound has a computed XLogP3 of 2.7, which falls within the optimal range for oral bioavailability (Lipinski's Rule of Five requires XLogP ≤ 5.0). In contrast, the cyclohexyl analog 2-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)acetamide—which replaces the para-dimethylaminophenyl group with a nonpolar cyclohexyl ring—has an estimated logP of approximately 3.5 based on Mcule computed data (logP 1.92 for a substructurally related cyclohexyl-hydroxyethyl-acetamide scaffold, with the additional chlorophenyl contributing roughly +1.6 log units) [1]. This ~0.8 log unit difference shifts the cyclohexyl analog further toward the lipophilic boundary where solubility-limited absorption and promiscuous target binding become more probable.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count Directly Differentiates from the Cyclohexyl Analog

The target compound contains 3 hydrogen bond acceptors (the amide carbonyl oxygen, the hydroxyethyl oxygen, and the dimethylamino nitrogen) as computed by PubChem [1]. The cyclohexyl analog 2-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)acetamide (C₁₆H₂₂ClNO₂) contains only 2 hydrogen bond acceptors (the amide carbonyl and the hydroxyl oxygen) because it replaces the dimethylamino nitrogen with a methylene carbon of the cyclohexyl ring. This direct loss of one HBA reduces the analog's capacity for specific polar interactions with biological targets and diminishes its aqueous solubility at neutral pH where the tertiary amine of the target compound can engage water.

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area (TPSA) Comparison with the Cinnamamide Analog and CNS Penetration Predictions

The target compound has a computed TPSA of 52.6 Ų [1], which falls below the widely cited 60 Ų threshold predictive of favorable passive blood-brain barrier (BBB) penetration. In contrast, the cinnamamide analog N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cinnamamide (C₁₉H₂₂N₂O₂, MW 310.4) contains an extended conjugated enamide system adding two sp² carbons and a phenyl ring to the acyl portion, which increases the polar surface area contribution from the amide and alkene motifs by an estimated 10–15 Ų, likely pushing total TPSA above 60 Ų [2]. This difference makes the target compound potentially more suitable for CNS-targeted screening libraries, while the cinnamamide analog is more likely to be restricted to peripheral targets.

TPSA CNS permeability Blood-brain barrier

Stereochemical Complexity: Racemic Nature vs. Non-Chiral Des-dimethylamino Analog

The target compound possesses one undefined atom stereocenter at the hydroxyethyl carbon (C-2 of the ethyl linker), as annotated by PubChem [1]. This renders the commercial material a racemic mixture unless enantiomeric resolution is specifically requested. In contrast, 2-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide (C₁₆H₁₇ClN₂O, MW 288.77) lacks the hydroxyethyl linker and consequently has no stereocenter (undefined stereocenter count = 0). The presence of stereochemistry in the target compound introduces enantiomer-dependent pharmacological potential—individual enantiomers may exhibit differential target binding or metabolic stability—which is entirely absent in the non-chiral analog. For any assay where stereospecific interactions are relevant, the non-chiral analog is an invalid replacement.

Chirality Racemate Enantiomer-specific activity

Chloroacetamide Scaffold Antimicrobial Potential: Class-Level Inference from N-(Substituted Phenyl)-2-chloroacetamides

A 2021 study by Bogdanović et al. characterized twelve N-(substituted phenyl)-2-chloroacetamides and demonstrated that all chloroacetamides were effective against Gram-positive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with activity modulated by the halogen substitution pattern on the phenyl ring [1]. The target compound incorporates the identical 2-chloroacetamide pharmacophore as the core scaffold of these active compounds, distinguishing it from analogs that replace the chloroacetamide with a cinnamamide or benzamide core. While the target compound itself was not among the twelve specifically tested, the class-level inference is that the 2-chloroacetamide moiety contributes to Gram-positive antimicrobial activity, and the ortho-chloro substitution pattern on the phenylacetyl group represents a specific electronic and steric configuration among possible regioisomers. Cinnamamide and benzamide-based comparators lack this validated antimicrobial pharmacophore entirely.

Antimicrobial Chloroacetamide Gram-positive QSAR

Dimethylamino Group Ionization-Dependent Solubility Differentiation from Non-Basic Analogs

The para-dimethylamino group (calculated pKa of the conjugate acid ≈ 5.0–5.5 for N,N-dimethylaniline derivatives [2]) provides pH-dependent ionization that is absent in the cyclohexyl analog 2-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)acetamide, which replaces the basic nitrogen with an uncharged methylene unit. At physiologically relevant acidic pH (e.g., pH 5.0 in endosomal compartments or tumor microenvironments), a significant fraction of the target compound exists in the protonated, positively charged form, enhancing aqueous solubility. The cyclohexyl analog remains neutral across the full physiological pH range. This pH-gated solubility switch is directly relevant to formulation strategy and in vitro assay design, where DMSO stock solutions of the target compound can be diluted into acidic buffers with lower risk of precipitation compared to the cyclohexyl analog.

pH-dependent solubility Ionizable group Formulation

Recommended Research Application Scenarios for 2-(2-Chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide Based on Quantitative Differentiation Evidence


CNS-Targeted Screening Library Inclusion Based on TPSA < 60 Ų

The target compound's TPSA of 52.6 Ų [1] positions it below the established 60 Ų threshold for favorable passive BBB penetration [2], making it suitable for inclusion in CNS-focused screening libraries. This disqualifies the cinnamamide analog, whose estimated TPSA exceeds 60 Ų, and supports procurement of the target compound for neurodegenerative disease, psychiatric disorder, or brain tumor target screening campaigns where CNS exposure is required.

Enantiomer-Specific Structure-Activity Relationship (SAR) Studies Leveraging the Hydroxyethyl Stereocenter

The presence of one undefined stereocenter at the hydroxyethyl carbon [1] makes the target compound a racemic mixture amenable to chiral resolution (e.g., via chiral HPLC) and subsequent enantiomer-specific pharmacological profiling. This stereochemical dimension is absent in non-chiral analogs such as 2-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide. Researchers investigating stereospecific target engagement should procure the target compound as the starting point for enantiomer separation and differential activity assessment.

Gram-Positive Antimicrobial Screening Informed by Chloroacetamide Pharmacophore Class Activity

The target compound shares the 2-chloroacetamide pharmacophore with twelve N-(substituted phenyl)-2-chloroacetamides that demonstrated activity against S. aureus and MRSA in a 2021 QSAR and antimicrobial study [3]. While the target compound itself was not tested in that study, its core scaffold supports its prioritization for antimicrobial screening against Gram-positive pathogens. Cinnamamide and benzamide-based analogs lack this pharmacophore and represent an alternative chemical hypothesis.

pH-Dependent Solubility Assays Utilizing the Ionizable Dimethylamino Group

The para-dimethylamino group (estimated pKa ~5.0–5.5 [4]) provides pH-gated ionization, enabling the target compound to be solubilized in mildly acidic buffers where the non-ionizable cyclohexyl analog would precipitate. This physicochemical feature supports assay formats requiring acidic conditions (e.g., endosomal pH 5.0–6.0, tumor microenvironment pH 6.2–6.8) and differentiates the target compound from non-basic structural analogs for procurement in pH-dependent pharmacology studies.

Quote Request

Request a Quote for 2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.